REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].[C:7]1(=[O:13])[O:12][C:10](=[O:11])[CH2:9][CH2:8]1>N1C=CC=CC=1>[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][O:5][C:7](=[O:13])[CH2:8][CH2:9][C:10]([OH:12])=[O:11]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CN(CCO)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum at 40 C
|
Type
|
CUSTOM
|
Details
|
The remaining solid was recrystallized from MeOH/Ether
|
Name
|
|
Type
|
|
Smiles
|
CN(CCOC(CCC(=O)O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |